9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
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Overview
Description
9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds It features a purine core substituted with a thieno[3,2-d]pyrimidine moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized by cyclization of 3-amino-thiophene-2-carboxamides using reagents like formic acid or triethyl orthoformate . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Industry: It may be utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Purine Derivatives: Compounds like adenine and guanine, which are fundamental to DNA and RNA, have structural similarities but different functional properties.
Uniqueness
The uniqueness of 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine lies in its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to inhibit multiple protein kinases makes it a valuable candidate for targeted cancer therapies .
Properties
IUPAC Name |
4-[4-(9-methylpurin-6-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-22-10-21-12-14(22)18-9-19-15(12)23-3-5-24(6-4-23)16-13-11(2-7-25-13)17-8-20-16/h2,7-10H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPWZLBPHMXFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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